(2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide, also known as BMS-986177, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of drugs known as checkpoint inhibitors, which are designed to enhance the immune system's ability to fight cancer.
Mecanismo De Acción
(2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide works by inhibiting the PD-1/PD-L1 pathway, which is a key regulator of the immune response. PD-1 is a protein on the surface of T cells that inhibits their activation, while PD-L1 is a protein on the surface of cancer cells and other cells that can bind to PD-1 and inhibit the immune response. By inhibiting this pathway, this compound can enhance the immune response to cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can enhance the activity of T cells, which are a key component of the immune system. It can also increase the production of cytokines, which are proteins that play a key role in the immune response. Additionally, this compound can reduce the activity of regulatory T cells, which can suppress the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide for lab experiments is its ability to enhance the immune response to cancer and other diseases. This makes it a valuable tool for studying the immune system and developing new therapies for cancer and other diseases. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to control the immune response in vivo, and there may be variability in the response of different individuals.
Direcciones Futuras
There are several future directions for the study of (2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide. One area of research is the development of combination therapies that can enhance the activity of this compound and other checkpoint inhibitors. Another area of research is the development of biomarkers that can predict the response to this compound and other checkpoint inhibitors. Additionally, there is ongoing research into the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to enhance the immune response to cancer.
Métodos De Síntesis
The synthesis of (2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide involves several steps, starting with the reaction of 2-chloropyridine-3-carboxaldehyde with (R)-2-phenylglycinol to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine, which is subsequently protected with a Boc group. The protected amine is then reacted with methyl chloroacetate to form the corresponding ester. The ester is then hydrolyzed with potassium hydroxide to give the corresponding acid, which is then coupled with the protected amine to form the final product.
Aplicaciones Científicas De Investigación
(2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide has been the subject of several scientific studies, which have investigated its potential use in the treatment of various diseases. One study found that this compound was effective in inhibiting the growth of cancer cells in vitro, and in vivo studies showed that it could enhance the immune response to cancer. Another study found that this compound was effective in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
(2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19(10-12-8-5-9-18-14(12)16)15(20)13(17)11-6-3-2-4-7-11/h2-9,13H,10,17H2,1H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQKWOGZLZRFOX-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C(=O)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=C(N=CC=C1)Cl)C(=O)[C@@H](C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.